molecular formula C13H15F3N2 B2707048 3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline CAS No. 866040-94-0

3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline

Cat. No.: B2707048
CAS No.: 866040-94-0
M. Wt: 256.272
InChI Key: JCELKUKBVRGEGV-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline is a heterocyclic compound that features a pyridoquinoxaline core structure with a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine and quinoxaline derivatives.

    Formation of the Pyridoquinoxaline Core: The pyridine and quinoxaline derivatives undergo a cyclization reaction under acidic or basic conditions to form the pyridoquinoxaline core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing large reactors to perform the cyclization reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridoquinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted pyridoquinoxalines depending on the reagents used.

Scientific Research Applications

3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)-quinoxaline: Lacks the hexahydro moiety, making it less flexible.

    6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline: Lacks the trifluoromethyl group, affecting its electronic properties.

    3-(methyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline: The methyl group is less electronegative compared to the trifluoromethyl group.

Uniqueness

3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline is unique due to the presence of both the trifluoromethyl group and the hexahydro moiety, which confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2/c14-13(15,16)9-4-5-12-11(7-9)17-8-10-3-1-2-6-18(10)12/h4-5,7,10,17H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCELKUKBVRGEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNC3=C2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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